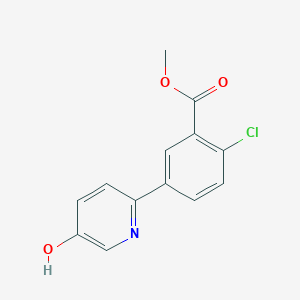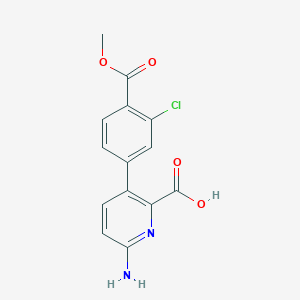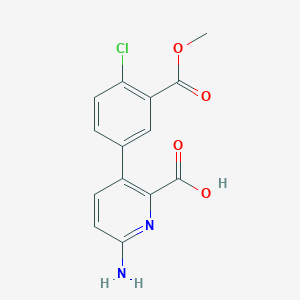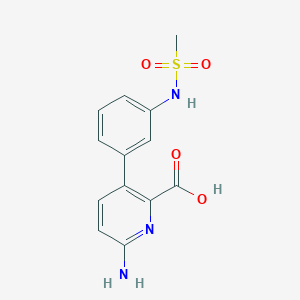
6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid, 95% (6-AM3MSP) is a synthetic organic compound with a wide range of potential applications in both scientific research and industry. It is a highly versatile compound, with a broad range of biochemical and physiological effects, and is used in a variety of lab experiments.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid, 95% is not entirely understood, however, it is believed to be involved in the inhibition of enzymes and the binding of receptors. It is also believed to be involved in the regulation of gene expression and the modulation of cell signaling pathways.
Biochemical and Physiological Effects
6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as to bind to receptors and modulate cell signaling pathways. Additionally, 6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid, 95% has been shown to increase the expression of certain genes, as well as to alter the structure and function of proteins.
Advantages and Limitations for Lab Experiments
6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid, 95% is a highly versatile compound, with a wide range of potential applications in scientific research. It is relatively easy to synthesize and purify, and is relatively inexpensive. However, there are certain limitations associated with using 6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid, 95% in lab experiments. For example, it can be difficult to control the concentration of the compound, and it can be difficult to determine the exact biochemical and physiological effects of the compound. Additionally, it can be difficult to determine the exact mechanism of action of the compound.
Future Directions
6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid, 95% has a wide range of potential future applications. For example, it could be used to develop new drugs, to investigate the effects of environmental toxins on human health, and to study the structure and function of proteins. Additionally, 6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid, 95% could be used to study the structure and function of DNA, to investigate the mechanism of action of drugs, and to develop new enzyme inhibitors. Finally, 6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid, 95% could be used to study the effects of environmental toxins on human health, and to develop new methods of drug delivery.
Synthesis Methods
6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid, 95% is synthesized in a two-step process, beginning with the reaction of 3-methylsulfonylaminophenylacetic acid with 6-aminopicolinic acid. This is followed by the condensation of the resulting compound with 2-chloro-6-methylpyridine. The product is then purified and dried to obtain the desired 6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid, 95% with a purity of 95%.
Scientific Research Applications
6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including the study of drug metabolism, enzyme inhibition, and receptor binding. It has also been used to investigate the structure and function of proteins, and to study the effects of environmental toxins on human health. Additionally, 6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid, 95% has been used in the development of new drugs, as well as in the study of the structure and function of DNA.
properties
IUPAC Name |
6-amino-3-[3-(methanesulfonamido)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-21(19,20)16-9-4-2-3-8(7-9)10-5-6-11(14)15-12(10)13(17)18/h2-7,16H,1H3,(H2,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLYNUITXUZYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-methylsulfonylaminophenyl)picolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6415652.png)
![6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415655.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid, 95%](/img/structure/B6415657.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-5-hydroxypyridine, 95%](/img/structure/B6415664.png)

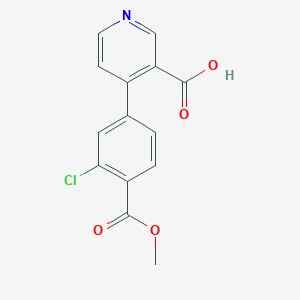
![6-Amino-3-[4-(ethoxycarbonyl)-3-fluorophenyl]picolinic acid, 95%](/img/structure/B6415676.png)
![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]-4-hydroxypyridine, 95%](/img/structure/B6415679.png)
